N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a complex organic compound known for its unique structural properties This compound features a benzodioxole moiety, which is a fused ring system containing both benzene and dioxole rings, attached to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-benzodioxole with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide linkage. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to these targets, while the sulfonamide group can modulate the compound’s activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- **N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
873579-31-8 |
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Molecular Formula |
C17H19NO6S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO6S/c1-11-6-16(22-3)17(8-14(11)21-2)25(19,20)18-9-12-4-5-13-15(7-12)24-10-23-13/h4-8,18H,9-10H2,1-3H3 |
InChI Key |
CVMCVHNIHZFZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |
solubility |
53.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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